molecular formula C14H14N2O4S B5825731 N-(2-methylbenzyl)-2-nitrobenzenesulfonamide

N-(2-methylbenzyl)-2-nitrobenzenesulfonamide

Cat. No.: B5825731
M. Wt: 306.34 g/mol
InChI Key: JSEHMYQYEFMXGS-UHFFFAOYSA-N
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Description

N-(2-methylbenzyl)-2-nitrobenzenesulfonamide is an organic compound with a complex structure that includes a benzyl group, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzyl)-2-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 2-methylbenzenesulfonamide to introduce the nitro group. This is followed by a reaction with benzyl chloride to attach the benzyl group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the subsequent steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of hazardous chemicals and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Reduction: N-(2-methylbenzyl)-2-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides.

    Oxidation: N-(2-carboxybenzyl)-2-nitrobenzenesulfonamide.

Scientific Research Applications

N-(2-methylbenzyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2-methylbenzyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylbenzyl)-2-aminobenzenesulfonamide
  • N-(2-carboxybenzyl)-2-nitrobenzenesulfonamide
  • N-(2-methylbenzyl)-2-hydroxybenzenesulfonamide

Uniqueness

N-(2-methylbenzyl)-2-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-11-6-2-3-7-12(11)10-15-21(19,20)14-9-5-4-8-13(14)16(17)18/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEHMYQYEFMXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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